Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine moieties. Common reagents used in these steps include ethyl cyanoacetate, dimethoxybenzaldehyde, and piperidine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline core, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds .
Scientific Research Applications
Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s quinoline core is of interest for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide: This compound shares a similar quinoline core but differs in its piperidine and phenyl substituents.
Quinoline derivatives: Various quinoline derivatives exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual piperidine moieties and cyano group enhance its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H32N4O5 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H32N4O5/c1-4-35-26(32)18-7-11-30(12-8-18)25(31)17-5-9-29(10-6-17)24-19(15-27)16-28-21-14-23(34-3)22(33-2)13-20(21)24/h13-14,16-18H,4-12H2,1-3H3 |
InChI Key |
OXCQDGHUTVATLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N |
Origin of Product |
United States |
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